(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl (+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl
Brand Name: Vulcanchem
CAS No.: 1956319-52-0
VCID: VC7708665
InChI: InChI=1S/C13H17NO4.ClH/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m0./s1
SMILES: COC1=CC=CC(=C1OC)C2CNCC2C(=O)O.Cl
Molecular Formula: C13H18ClNO4
Molecular Weight: 287.74

(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl

CAS No.: 1956319-52-0

Cat. No.: VC7708665

Molecular Formula: C13H18ClNO4

Molecular Weight: 287.74

* For research use only. Not for human or veterinary use.

(+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl - 1956319-52-0

Specification

CAS No. 1956319-52-0
Molecular Formula C13H18ClNO4
Molecular Weight 287.74
IUPAC Name (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H17NO4.ClH/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m0./s1
Standard InChI Key YVPBDROMAWLPAE-BAUSSPIASA-N
SMILES COC1=CC=CC(=C1OC)C2CNCC2C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 4-position with a 2,3-dimethoxyphenyl group and at the 3-position with a carboxylic acid moiety. The hydrochloride salt form enhances solubility and stability, a common strategy for improving the pharmacokinetic properties of basic nitrogen-containing compounds . The trans-configuration of the pyrrolidine ring is critical, as stereochemical orientation significantly influences receptor binding affinity in related NMDA antagonists .

The IUPAC name, (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, reflects its absolute stereochemistry . Key identifiers include:

  • InChIKey: NNHCYHNOCXLNDZ-BAUSSPIASA-N

  • SMILES: COC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC.Cl

Physicochemical Properties

The compound’s carboxylic acid group confers a predicted pKa of approximately 4.2–4.5, based on comparisons to structurally similar aromatic carboxylic acids . This ionization behavior influences its solubility profile, with increased water solubility at physiological pH due to deprotonation. The methoxy substituents enhance lipophilicity, potentially aiding blood-brain barrier penetration—a desirable trait for central nervous system (CNS)-targeted therapeutics .

PropertyValueSource
Molecular FormulaC13H18ClNO4\text{C}_{13}\text{H}_{18}\text{ClNO}_4
Molecular Weight287.74 g/mol
Predicted pKa (COOH)4.3 ± 0.2
SynonymsAKOS015949890, PS-12732

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of this compound leverages methodologies developed for analogous pyrrolidine derivatives. A pivotal strategy involves C(sp³)-H activation, enabling direct functionalization of the pyrrolidine core (Scheme 1) . Key steps include:

  • C-H Arylation: Coupling a pyrrolidine precursor with 2,3-dimethoxyiodobenzene under palladium catalysis.

  • Epimerization: Base-mediated equilibration to establish the thermodynamically favored trans-diastereomer.

  • Hydrolysis and Salt Formation: Cleavage of protecting groups followed by treatment with HCl to yield the hydrochloride salt .

Notably, the use of methyl-Boc-D-pyroglutamate as a starting material ensures enantioselective synthesis, avoiding racemization during lactam reduction and subsequent steps .

Stereochemical Analysis

The trans-configuration is confirmed via 1H^1\text{H}-NMR spectroscopy, where the α-proton of the carboxylic acid resonates at 4.15 ppm for the trans-isomer versus 4.45 ppm for the cis-counterpart . This diagnostic shift arises from distinct vicinal coupling constants (JJ) between the 2- and 3-position protons, a hallmark of pyrrolidine stereochemistry.

Pharmacological Profile

Selectivity Considerations

The 5’-substituent (2,3-dimethoxy in this case) is a key determinant of subtype selectivity. Bulky, electron-donating groups at this position favor interactions with GluN2A’s hydrophobic subpocket, reducing affinity for GluN2B-D isoforms . This suggests that the compound may exhibit preferential activity at GluN2A-containing NMDA receptors, though experimental validation is required.

Applications and Future Directions

Therapeutic Implications

NMDA receptors are implicated in neurodegenerative diseases (e.g., Alzheimer’s) and chronic pain. If proven selective, this compound might advance as a lead structure for:

  • Neuroprotection: Mitigating excitotoxicity in stroke models.

  • Analgesia: Targeting GluN2A in central pain pathways .

Synthetic Optimization

Future work should explore:

  • Amino Acid Conjugates: Enhancing bioavailability via prodrug strategies (e.g., esterification of the carboxylic acid).

  • 4’-Substituent Modifications: Introducing halogens or heterocycles to modulate potency and pharmacokinetics .

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